molecular formula C15H11ClN2O B2814496 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde CAS No. 886361-80-4

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde

Cat. No.: B2814496
CAS No.: 886361-80-4
M. Wt: 270.72
InChI Key: JGASNBSYPGOSFV-UHFFFAOYSA-N
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Description

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11ClN2O. It is characterized by the presence of a chloro-substituted pyridine ring attached to an indole moiety, which is further functionalized with a carbaldehyde group.

Mechanism of Action

Target of Action

The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ion channel that opens upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .

Mode of Action

This compound acts as an agonist of the nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the nAChR, mimicking the action of acetylcholine, which leads to the opening of the ion channel . This results in an influx of ions, causing depolarization and the initiation of an action potential .

Biochemical Pathways

The activation of the nAChR leads to the initiation of various downstream effects. The influx of ions can lead to the activation of various intracellular pathways, resulting in different cellular responses. For example, it can lead to muscle contraction in neuromuscular junctions or the release of neurotransmitters in the central nervous system .

Pharmacokinetics

These properties greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

The activation of the nAChR by this compound can lead to various molecular and cellular effects. In insects, this can lead to overstimulation of the nervous system, resulting in paralysis and death . In humans, the effects can vary depending on the specific subtype of nAChR that is activated .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to bind to the nAChR .

Preparation Methods

The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and dyes

Comparison with Similar Compounds

1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and pyridine moieties, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGASNBSYPGOSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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